![molecular formula C8H5ClN2OS B1454447 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1339372-88-1](/img/structure/B1454447.png)
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol (3-CPDT) is a small molecule that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biological research. It is a sulfur-containing heterocycle that has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. Additionally, 3-CPDT has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its potential use in the development of new drugs.
Scientific Research Applications
Anticonvulsant Activity
The compound has been studied for its potential use as an anticonvulsant. It has shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active derivatives exhibited more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
Research indicates that 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol derivatives may have antinociceptive properties. This suggests potential applications in pain management, particularly in the development of new analgesics .
Interaction with Neuronal Channels
The compound’s mechanism of action may involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be beneficial in treating various neurological disorders .
Neuroprotective Properties
Preliminary studies suggest that certain derivatives of this compound do not exhibit significant neurotoxic effects, indicating potential neuroprotective properties that could be valuable in neurodegenerative diseases .
Antimicrobial Activity
Chalcone derivatives, which are structurally related to 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory properties of chalcone derivatives make them candidates for the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds could be used to develop new anti-inflammatory drugs .
Anticancer Potential
Chalcones and their derivatives have been extensively studied for their anticancer properties. They have shown activity against various cancer cell lines, indicating that 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol could also be explored for its anticancer applications .
Antioxidant Effects
The presence of an oxadiazole ring in the compound’s structure suggests that it may possess antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which is implicated in many diseases .
properties
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLTYECQEMXNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)ON2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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